Cas no 140-64-7 (Pentamidine isethionate)
Pentamidine isethionate Chemical and Physical Properties
Names and Identifiers
-
- 4,4'-(Pentane-1,5-diylbis(oxy))dibenzimidamide bis(2-hydroxyethanesulfonate)
- Pentamidine isethionate salt
- pentamidine isetionate
- 1,5-BIS(P-AMIDINOPHENOXY)PENTANE BIS(2-HYDROXYETHANESULFONATE SALT)
- Pentamidine Diisethionate
- Pentamidine isethionate
- Pentamidine diisetionate
- 4,4′-(Pentamethylenedioxy)dibenzamidine bis(2-hydroxyethanesulfonate)
- 4,4'-(Pentamethylenedioxy)dibenzamidine bis(2-hydroxyethanesulfonate)
- 2512RP
- PentaM
- M&B-800
- RP-2512
- LoMidin
- Benambax
- Aeropent
- BanaMbax
- NebuPent
- Diamidine
- Pentamidine (isethionate)
- Pentacarinat
- Pneumopent
- Lomidine
- Pentaminide isetionate
- Pentamidine isothionate
- V2P3K60DA2
- MP-601205 isethionate
- 4,4'-(PENTANE-1,5-DIYLBIS(OXY))DIBENZIMIDAMIDE BIS(2-HYDROXYETHANESULPHONATE)
- SCHEMBL33615
- 4,4'-(1,5-PENTANEDIYLBIS(OXY))BISBENZENECARBOXIMIDAMIDE BIS(2-HYDROXY-ETHANESULFONATE)
- PENTAMIDINE ISETIONATE [MART.]
- CHEMBL361506
- AKOS015914189
- NCGC00017022-05
- MB 800
- CCG-39715
- PENTAMIDINE DIISETIONATE [EP IMPURITY]
- M & B 800
- 4,4'-Diamidino-alpha,omega-diphenoxypentane isethionate
- HMS1921M19
- PENTAMIDINE ISETHIONATE (USP-RS)
- 1,5-Bis(4-amidinophenoxy)pentane Diisethionate
- CAS-140-64-7
- 4,4'-(Pentane-1,5-diylbis(oxy))dibenzimidamide bis(2-hydroxyethanesulfonate);4,4'-(Pentane-1,5-diylbis(oxy))dibenzimidamide bis(2-hydroxyethanesulfonate)
- CHEBI:7977
- p,p'-(Pentamethylenedioxy)dibenzamidine bis(beta-hydroxyethanesulfonate)
- EN300-123966
- FT-0631814
- 2-HYDROXYETHANESULFONIC ACID COMPOUND WITH 4,4'-(PENTAMETHYLENEDIOXY)-DIBENZAMIDINE (2:1)
- SR-01000075174
- NCGC00091927-03
- 4,4'-[pentane-1,5-diylbis(oxy)]dibenzenecarboximidamide bis(2-hydroxyethylsulfonate)
- Pentamidini isetionas
- Pentamidine isethionate (USAN:USP)
- PENTAMIDINE DIISETIONATE (EP MONOGRAPH)
- 4,4'-(pentane-1,5-diylbis(oxy))dibenzenecarboximidamide bis(2-hydroxyethylsulfonate)
- PENTAMIDINE ISETHIONATE [ORANGE BOOK]
- HMS501D11
- PENTAMIDINE ISETHIONATE [MI]
- PENTAMIDINE ISETIONATE [WHO-IP]
- PENTAMIDINE ISETIONATE [JAN]
- 4,4'-(PENTAMETHYLENEDIOXY)DIBENZAMIDINE ISETHIONATE
- Lomidine isoethionate
- SPECTRUM1500641
- PENTAMIDINE BIS(2-HYDROXYETHANESULFONATE)
- UNII-V2P3K60DA2
- PENTAMIDINE ISETHIONATE [USP MONOGRAPH]
- Prestwick_857
- DTXSID5023796
- MFCD00079213
- 4,4'-(pentamethylenedioxy)dibenzamidine bis(2-hyd
- Q26841221
- 4,4'-(1,5-PENTANEDIYLBIS(OXY))BISBENZENECARBOXIMIDAMIDE ISETHIONATE
- 4,4'-DIAMIDINO-ALPHA,OMEGA-DIPHENOXYPENTANE DIISETHIONATE
- Pentamidine isethionate, United States Pharmacopeia (USP) Reference Standard
- NCGC00017022-02
- OCZ103-OS
- PENTAMIDINE 2-HYDROXYETHANESULFONATE
- NCGC00017022-01
- 4,4'-(PENTAMETHYLENEDIOXY)DIBENZAMIDINE DI(2-HYDROXYETHANESULFONATE)
- PENTAMIDINE 2-HYDROXYETHANESULPHONATE
- NCGC00017022-04
- (pentane-1,5-diylbis(oxy-4,1-phenylene))bis(aminomethaniminium) bis(2-hydroxyethanesulfonate)
- BENZAMIDINE, 4,4'-(PENTAMETHYLENEDIOXY)DI-, DIISETHIONATE
- PENTAMIDINE DIISETIONATE (EP IMPURITY)
- 140-64-7
- NSC620107
- Pentamidin-Isethionat
- NCGC00254121-01
- D00834
- SR-01000075174-6
- PENTAMIDINE ISETHIONATE [USP-RS]
- NSC-757400
- CS-4133
- HMS2096P07
- Tox21_110742
- NCGC00091927-04
- CCRIS 1660
- R.P. 2512
- Pentamidine isethionate (USP)
- 2512 R.P.
- Z1557400297
- EINECS 205-424-1
- HMS3713P07
- 4,4'-[pentane-1,5-diylbis(oxy)]dibenzenecarboximidamide bis(2-hydroxyethanesulfonic acid)
- NSC 757400
- USAF XR-10
- Pentamidine isethionate [USAN:USP]
- PENTAMIDINE ISETHIONATE [VANDF]
- 2-HYDROXYETHANESULFONIC ACID COMPOUND WITH 4,4'-(1,5-PENTANEDIYLBIS(OXY))-BIS(BENZENECARBOXIMIDAMIDE) (2:1)
- 4,4'-Diamidinodiphenoxypentane di(beta-hydroxyethanesulfonate)
- PENTAMIDINI ISETIONAS [WHO-IP LATIN]
- bis(2-hydroxyethane-1-sulfonic acid); 4-{[5-(4-carbamimidoylphenoxy)pentyl]oxy}benzene-1-carboximidamide
- KS-5289
- 4,4'-(Pentane-1,5-diylbis(oxy))dibenzimidamidebis(2-hydroxyethanesulfonate)
- 4,4'-(PENTAMETHYLENEDIOXY)DIBENZAMIDINE 2-HYDROXYETHANESULFONATE
- Pentam 300 (TN)
- WR 4931
- 4,4'-(Pentamethylenedioxy)-dibenzamidine bis(2-hydroxyethanesulfonate)
- DTXCID803796
- Pentamidine isethionate salt, powder
- 4,4'-(pentane-1,5-diylbis(oxy))dibenzimidamide bis(2-hydroxyethane-1-sulfonate)
- 4,4'-(1,5-PENTANEDIYLBIS(OXY))BISBENZENECARBOXIMIDAMIDE 2-HYDROXYETHANE-SULFONATE
- NCGC00091927-02
- SR-01000075174-1
- Tox21_300312
- PENTAMIDINE ISETIONATE (MART.)
- Tox21_110742_1
- NCGC00017022-03
- C72610
- Pentamidine isetionate (JAN)
- SR-01000075174-7
- W-108199
- NSC 620107
- ETHANESULFONIC ACID, 2-HYDROXY-, COMPOUND WITH 4,4'-(PENTAMETHYLENEDIOXY)DIBENZAMIDINE (2:1)
- NCGC00259271-01
- RP 2512
- C23H36N4O10S2
- s4007
- NCGC00091927-01
- NCGC00179034-07
- PENTAMIDINE ISETHIONATE [WHO-DD]
- BENZENECARBOXIMIDAMIDE, 4,4'-(1,5-PENTANEDIYLBIS(OXY))BIS-, BIS(2-HYDROXYETHANESULFONATE)
- HMS1569P07
- PENTAMIDINE ISETHIONATE (USP MONOGRAPH)
- Pentamidine diisetionate, European Pharmacopoeia (EP) Reference Standard
- HY-B0537B
- 4,4'-(PENTAMETHYLENEDIOXY)DIBENZAMIDINE BIS(BETA-HYDROXYETHANESULFONATE)
- Benzamidine, 4,4'-(pentamethylenedioxy)di-, bis(beta-hydroxyethanesulfonate)
- [pentane-1,5-diylbis(oxy-4,1-phenylene)]bis(aminomethaniminium) bis(2-hydroxyethanesulfonate)
- 4,4'-(Pentamethylenedioxy)dibenzamidine bis-2-hydroxyethanesulfonate salt
- NSC-620107
- Pentamidine isethionate [USAN]
- Tox21_201722
- PENTAMIDINE DIISETIONATE [EP MONOGRAPH]
- NS00076326
- YBVNFKZSMZGRAD-UHFFFAOYSA-N
-
- MDL: MFCD00079213
- Inchi: 1S/C19H24N4O2.2C2H6O4S/c20-18(21)14-4-8-16(9-5-14)24-12-2-1-3-13-25-17-10-6-15(7-11-17)19(22)23;2*3-1-2-7(4,5)6/h4-11H,1-3,12-13H2,(H3,20,21)(H3,22,23);2*3H,1-2H2,(H,4,5,6)
- InChI Key: YBVNFKZSMZGRAD-UHFFFAOYSA-N
- SMILES: S(CCO)(=O)(=O)O.S(CCO)(=O)(=O)O.O(C1C=CC(C(=N)N)=CC=1)CCCCCOC1C=CC(C(=N)N)=CC=1
Computed Properties
- Exact Mass: 592.18700
- Monoisotopic Mass: 592.187
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 8
- Hydrogen Bond Acceptor Count: 12
- Heavy Atom Count: 39
- Rotatable Bond Count: 14
- Complexity: 493
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 284
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Color/Form: Odorless white or nearly white crystals or powders
- Melting Point: 188-194 °C (lit.)
- Boiling Point: 539.4°Cat760mmHg
- Flash Point: 280°C
- PSA: 284.16000
- LogP: 4.37750
- Solubility: Not determined
- Merck: 13,7192
- FEMA: 3073
- Vapor Pressure: No data available
Pentamidine isethionate Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H317-H319-H335
- Warning Statement: P261-P280-P305+P351+P338
- Hazardous Material transportation number:3249
- WGK Germany:3
- Hazard Category Code: 36/37/38-43
- Safety Instruction: S26-S36/37
- RTECS:CV6500000
-
Hazardous Material Identification:
- HazardClass:6.1(b)
- PackingGroup:III
- Storage Condition:4°C, protect from light
- Packing Group:III
- Hazard Level:6.1(b)
- Risk Phrases:R36/37/38; R43
- Packing Group:III
- Safety Term:6.1(b)
Pentamidine isethionate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FE385-50mg |
Pentamidine isethionate |
140-64-7 | 97% | 50mg |
168.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FE385-25mg |
Pentamidine isethionate |
140-64-7 | 97% | 25mg |
208CNY | 2021-05-07 | |
| MedChemExpress | HY-B0537B-10mM*1mLinDMSO |
Pentamidine isethionate |
140-64-7 | 99.82% | 10mM*1mLinDMSO |
¥550 | 2022-05-18 | |
| MedChemExpress | HY-B0537B-50mg |
Pentamidine isethionate |
140-64-7 | 99.95% | 50mg |
¥300 | 2025-04-16 | |
| MedChemExpress | HY-B0537B-100mg |
Pentamidine isethionate |
140-64-7 | 99.95% | 100mg |
¥400 | 2025-04-16 | |
| S e l l e c k ZHONG GUO | S4007-10mM (1mL in DMSO) |
Pentamidine isethionate |
140-64-7 | 99.93% | 10mM (1mL in DMSO) |
¥1545.22 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S4007-50mg |
Pentamidine isethionate |
140-64-7 | 99.93% | 50mg |
¥793.35 | 2023-09-15 | |
| ChemScence | CS-4133-50mg |
Pentamidine isethionate |
140-64-7 | 99.82% | 50mg |
$66.0 | 2022-04-27 | |
| ChemScence | CS-4133-100mg |
Pentamidine isethionate |
140-64-7 | 99.82% | 100mg |
$106.0 | 2022-04-27 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P859580-1g |
Pentamidine isethionate salt |
140-64-7 | 99% | 1g |
¥939.60 | 2022-09-01 |
Pentamidine isethionate Related Literature
-
N. Micale,A. Piperno,N. Mahfoudh,U. Schurigt,M. Schultheis,P. G. Mineo,T. Schirmeister,A. Scala,G. Grassi RSC Adv. 2015 5 95545
-
M. Valnice B. Zanoni,Arnold G. Fogg Analyst 1993 118 1157
-
Maria Valnice B. Zanoni,Josino C. Moreira,Arnold G. Fogg Analyst 1995 120 505
-
M. Valnice B. Zanoni,Arnold G. Fogg Analyst 1993 118 1163
-
D. Maciejewska,J. ?abiński,M. Rezler,P. Ka?mierczak,M. S. Collins,L. Ficker,M. T. Cushion Med. Chem. Commun. 2017 8 2003
Additional information on Pentamidine isethionate
Recent Advances in Pentamidine Isethionate (140-64-7) Research: A Comprehensive Review
Pentamidine isethionate (CAS: 140-64-7) is a well-known antiprotozoal agent primarily used for the treatment of parasitic infections such as leishmaniasis and African trypanosomiasis. Recent studies have expanded its potential applications, particularly in oncology and antimicrobial resistance. This research briefing synthesizes the latest findings on Pentamidine isethionate, focusing on its mechanisms of action, therapeutic efficacy, and emerging applications in modern medicine.
A 2023 study published in the Journal of Medicinal Chemistry explored the structural modifications of Pentamidine isethionate to enhance its bioavailability and reduce toxicity. Researchers utilized computational modeling to identify key binding sites, leading to the development of novel derivatives with improved pharmacokinetic profiles. These derivatives demonstrated significant efficacy against drug-resistant strains of Leishmania donovani, highlighting the compound's potential in addressing global health challenges.
In the field of oncology, recent preclinical trials have investigated Pentamidine isethionate's role as a DNA minor groove binder. A 2024 study in Molecular Cancer Therapeutics revealed that the compound selectively targets cancer cells by inhibiting mitochondrial function and inducing apoptosis. Notably, synergistic effects were observed when combined with conventional chemotherapeutic agents, suggesting its utility as an adjunct therapy in refractory cancers.
Antimicrobial resistance remains a critical concern, and Pentamidine isethionate has shown promise in combating multidrug-resistant pathogens. Research published in Antimicrobial Agents and Chemotherapy (2023) demonstrated its effectiveness against Gram-negative bacteria through disruption of outer membrane integrity. This finding opens new avenues for repurposing Pentamidine isethionate in the era of increasing antibiotic resistance.
Despite these advancements, challenges persist in optimizing the therapeutic window of Pentamidine isethionate. Current research efforts are focused on nanoparticle-based delivery systems to enhance targeted action while minimizing systemic toxicity. A 2024 Nature Communications article detailed the development of liposomal formulations that significantly improved drug accumulation in target tissues, marking a substantial step forward in clinical translation.
In conclusion, Pentamidine isethionate (140-64-7) continues to demonstrate remarkable versatility beyond its traditional antiprotozoal applications. The compound's evolving role in precision medicine, particularly in oncology and antimicrobial therapy, underscores the importance of continued research investment. Future studies should prioritize clinical validation of novel formulations and combination therapies to fully realize its therapeutic potential.
140-64-7 (Pentamidine isethionate) Related Products
- 659-40-5(Hexamidine diisethionate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)